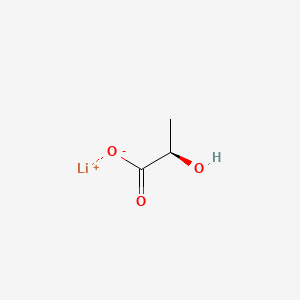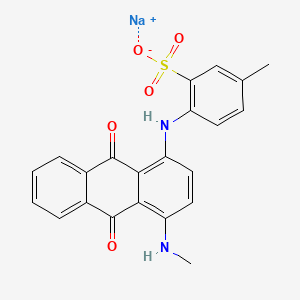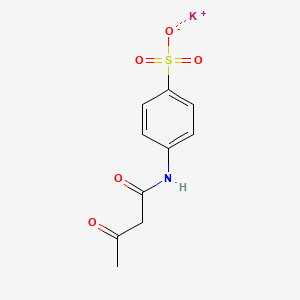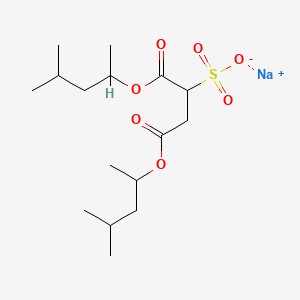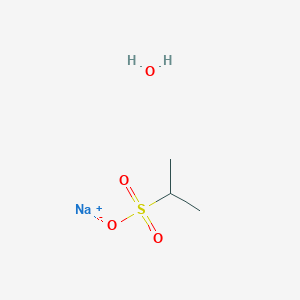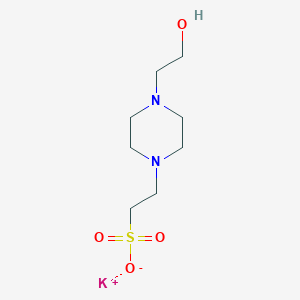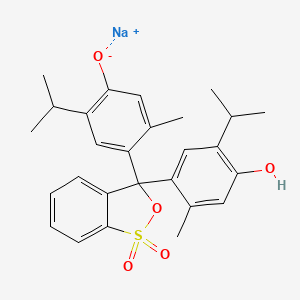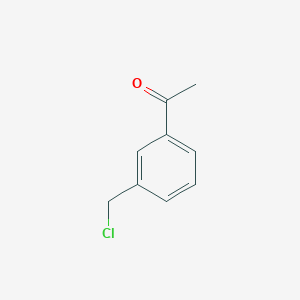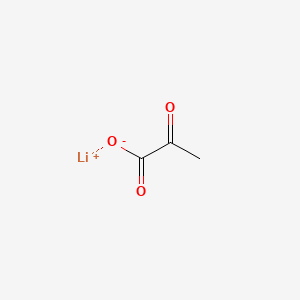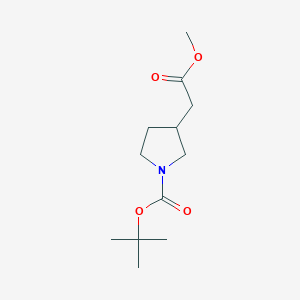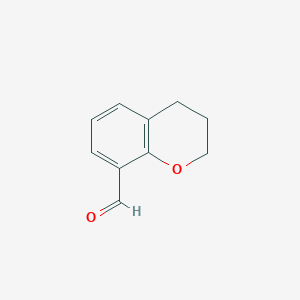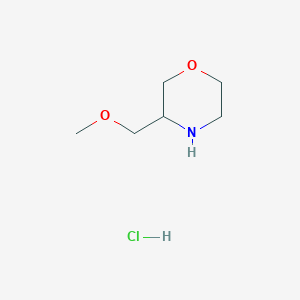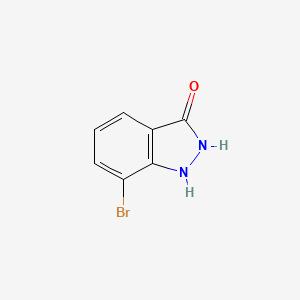
7-bromo-1H-indazol-3-ol
Übersicht
Beschreibung
7-bromo-1H-indazol-3-ol is a chemical compound with the molecular formula C7H5BrN2O . It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring .
Synthesis Analysis
The synthesis of indazole derivatives, including 7-bromo-1H-indazol-3-ol, has been a subject of research. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Molecular Structure Analysis
The molecular structure of 7-bromo-1H-indazol-3-ol consists of a benzene ring fused to a pyrazole ring, with a bromine atom attached to the 7th carbon and a hydroxyl group attached to the 3rd carbon .Chemical Reactions Analysis
Indazole derivatives, including 7-bromo-1H-indazol-3-ol, can undergo various chemical reactions. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Physical And Chemical Properties Analysis
7-bromo-1H-indazol-3-ol has a molecular weight of 213.03 . More specific physical and chemical properties such as density, melting point, and boiling point are not specified in the retrieved documents.Wissenschaftliche Forschungsanwendungen
Inhibition of Nitric Oxide Synthase
- 7-Nitro indazole derivatives , including those substituted with bromo groups, have been found potent inhibitors of nitric oxide synthase (NOS) in various tissues, suggesting their utility in examining the biological properties of nitric oxide (NO) (Bland-Ward & Moore, 1995).
Click Chemistry in Drug Discovery
- The field of click chemistry , which often involves triazole formations from azides and acetylenes, can be applied in drug discovery, including the development of indazole-based compounds (Kolb & Sharpless, 2003).
Effects on Vigilance and EEG Power
- Studies on neuronal nitric oxide synthase inhibitors like 3-bromo-7-nitro indazole have shown effects on general behavior, vigilance stages, and EEG power spectra in rats, highlighting their impact on central neuronal activity (Dzoljic et al., 1997).
Synthesis and Bio-Evaluation of Triazole-Pyridine Hybrids
- The synthesis of triazole derivatives and their bio-evaluation against various pathogens demonstrates the potential of indazole-related compounds in antibacterial and antifungal applications (Jha & Ramarao, 2017).
α-Glucosidase Inhibition and Antioxidant Activity
- Indazole derivatives have been assessed for α-glucosidase inhibition and antioxidant potential , showing significant effects and potential for therapeutic applications (Mphahlele et al., 2020).
Inhibitors of Neuronal Nitric Oxide Synthase
- The introduction of bromine into indazole ring systems has resulted in compounds that are potent inhibitors of neuronal nitric oxide synthase, with implications for developing new therapeutics (Boulouard et al., 2007).
Induction of Cell Death
- Certain indirubin derivatives, like 7-bromoindirubin-3′-oxime, can induce a rapid cell death process distinct from apoptosis, suggesting their potential as antitumor compounds (Ribas et al., 2006).
Supramolecular Interactions of 1,2,3-Triazoles
- The supramolecular interactions of triazoles, which can be derived from indazole compounds, play a crucial role in various applications, including anion recognition and catalysis (Schulze & Schubert, 2014).
Eigenschaften
IUPAC Name |
7-bromo-1,2-dihydroindazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-5-3-1-2-4-6(5)9-10-7(4)11/h1-3H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRPRIZUCOTXRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646618 | |
| Record name | 7-Bromo-1,2-dihydro-3H-indazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-1H-indazol-3-ol | |
CAS RN |
887578-57-6 | |
| Record name | 7-Bromo-1,2-dihydro-3H-indazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887578-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-1,2-dihydro-3H-indazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



